N-(2-methoxyethyl)-1-methyl-1H-pyrazol-4-amine

Hydrogen bond acceptor Drug-likeness Physicochemical profiling

Optimize kinase fragment campaigns without lipophilicity creep. This 4-aminopyrazole (MW 155.2, LogP +0.48) offers a non-canonical hinge-binding mode distinct from 3-amino D-A-D motifs. - 4 HBA, 1 HBD, 4 rotatable bonds; secondary amine for amide/sulfonamide diversification - TPSA 39.1 Ų supports CNS permeability; LogP +0.88 vs. parent 1-methyl analog - ≥98% purity; reactive 4-NH handle for SAR library production

Molecular Formula C7H13N3O
Molecular Weight 155.20 g/mol
Cat. No. B14902181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-1-methyl-1H-pyrazol-4-amine
Molecular FormulaC7H13N3O
Molecular Weight155.20 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)NCCOC
InChIInChI=1S/C7H13N3O/c1-10-6-7(5-9-10)8-3-4-11-2/h5-6,8H,3-4H2,1-2H3
InChIKeyUSRJPVMTJWMJSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxyethyl)-1-methyl-1H-pyrazol-4-amine: Physicochemical Identity and Comparator Landscape for Procurement Decisions


N-(2-methoxyethyl)-1-methyl-1H-pyrazol-4-amine (CAS 1216194-76-1) is a disubstituted 4-aminopyrazole derivative with molecular formula C₇H₁₃N₃O and molecular weight 155.20 g/mol . The compound features a 1-methylpyrazole core bearing a 2-methoxyethylamino substituent at the 4-position (SMILES: CN1N=CC(NCCOC)=C1) . This scaffold places it within the broader aminopyrazole class, a privileged structure in medicinal chemistry extensively employed in kinase inhibitor design [1]. The compound is commercially available from multiple suppliers at ≥95–98% purity for research use . Its closest structural analogs include the unsubstituted parent 1-methyl-1H-pyrazol-4-amine (CAS 69843-13-6), the constitutional isomer 1-(2-methoxyethyl)-N-methyl-1H-pyrazol-4-amine (CAS 1084976-64-6), and the methylene-extended analog N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1015845-60-9).

4-Aminopyrazole core for kinase hinge-binding studies with differentiated geometry
2-Methoxyethylamino substitution for adjusted lipophilicity and HBA profile
≥95% purity supports fragment-based screening and SAR workflows

Why N-(2-Methoxyethyl)-1-methyl-1H-pyrazol-4-amine Cannot Be Replaced by Unsubstituted or Differently Substituted Pyrazole Analogs


Substituting N-(2-methoxyethyl)-1-methyl-1H-pyrazol-4-amine with the parent 1-methyl-1H-pyrazol-4-amine or its constitutional isomers carries quantifiable physicochemical and functional consequences that directly impact lead optimization workflows. The 2-methoxyethylamino side chain introduces an additional ether oxygen, increasing the hydrogen bond acceptor (HBA) count from 2 to 4 relative to the unsubstituted parent [1]. This modification shifts computed LogP from −0.4 to +0.48—a nearly 0.9 log unit increase—while simultaneously reducing topological polar surface area (TPSA) from 43.8 to 39.1 Ų [1]. The 4-amino substitution pattern further distinguishes this compound from 3-aminopyrazole isomers: the 4-amino scaffold cannot form the canonical hydrogen bond donor–acceptor–donor 'zipper' motif with kinase hinge regions that the 3-amino isomer exploits, thereby offering a differentiated binding mode [2]. These property differences are not cosmetic—they alter solubility, permeability, and target engagement profiles in ways that render simple analog substitution scientifically invalid without re-optimization of the entire series.

Unsubstituted parent Lacks 2-methoxyethyl side chain; HBA count, LogP, and TPSA differ significantly, altering solubility and permeability profiles.
Constitutional isomer N1-substituted analog (CAS 1084976-64-6) changes substitution pattern; the 4-amino derivatization handle is lost, limiting synthetic utility.
Methylene-extended analog Additional –CH₂– spacer increases MW and may alter amine basicity; ligand efficiency and scaffold properties may not transfer directly.

Quantitative Differentiation Evidence for N-(2-Methoxyethyl)-1-methyl-1H-pyrazol-4-amine Versus Closest Analogs


Hydrogen Bond Acceptor Count: Target Compound (HBA = 4) Doubles the Capacity of Unsubstituted Parent (HBA = 2)

N-(2-methoxyethyl)-1-methyl-1H-pyrazol-4-amine possesses four hydrogen bond acceptor sites (pyrazole N2, exocyclic secondary amine N, ether O, and the methoxy O with partial character), compared to only two HBA sites in 1-methyl-1H-pyrazol-4-amine (pyrazole N2 and primary amine N) [1]. This doubling of HBA count is conferred by the 2-methoxyethyl side chain. The increased HBA capacity can strengthen polar interactions with biological targets and improve aqueous solubility—a critical parameter for both in vitro assay performance and downstream formulation [2].

HBA Count
Head-to-head
4 HBA vs 2 HBA (parent)
Expands polar interaction capacity and supports solubility assessment
Computed values; algorithm-dependent
Hydrogen bond acceptor Drug-likeness Physicochemical profiling

Lipophilicity Shift: +0.88 LogP Units Relative to Parent 1-Methyl-1H-pyrazol-4-amine

The target compound exhibits a computed LogP of 0.48 (XLogP3 or vendor-calculated), compared to −0.40 for 1-methyl-1H-pyrazol-4-amine [1]. This represents a ΔLogP of +0.88 units, moving the compound from a hydrophilic space (LogP < 0) into a moderately lipophilic regime more compatible with passive membrane permeability. For context, the widely cited 'Lipinski Rule of 5' optimal LogP range for oral drug candidates is 0–5; the parent compound falls below this window while the target compound enters it [2]. The increase in lipophilicity is driven by the addition of the ethylene and terminal methyl groups of the 2-methoxyethyl side chain.

LogP Shift
Head-to-head
ΔLogP +0.88 (0.48 vs −0.40)
Indicates permeability profile shift; supports membrane transit review
Directional shift consistent across algorithms
Lipophilicity LogP Permeability ADME

Topological Polar Surface Area: TPSA 39.1 Ų Confers Superior Predicted Permeability Versus Parent Compound (TPSA 43.8 Ų)

The target compound's TPSA of 39.08 Ų is 4.7 Ų lower than the parent 1-methyl-1H-pyrazol-4-amine (TPSA 43.84 Ų) [1]. This reduction occurs despite the addition of an ether oxygen, because the larger molecular surface area distributes the polar contributions over a greater van der Waals volume. TPSA values below 60 Ų are generally associated with good intestinal absorption, while values below 90 Ų are considered favorable for oral bioavailability. Values below ~70–80 Ų are often targeted for blood-brain barrier penetration [2]. Both compounds fall within favorable ranges, but the target compound's lower TPSA, combined with its higher LogP, positions it for improved membrane transit.

TPSA
Head-to-head
39.1 Ų vs 43.8 Ų (parent)
Supports predicted membrane permeability assessment
Computed; experimental validation suggested
TPSA Membrane permeability Blood-brain barrier Drug design

Rotatable Bond Count: 4 Rotatable Bonds Enable Conformational Adaptability Absent in the Parent Scaffold (0 Rotatable Bonds)

The target compound contains four rotatable bonds (N–CH₂, CH₂–CH₂, CH₂–O, O–CH₃ of the methoxyethyl chain), whereas the parent 1-methyl-1H-pyrazol-4-amine has zero rotatable bonds beyond the pyrazole ring itself [1]. This conformational flexibility introduces an entropic consideration: the target compound can sample multiple low-energy conformations in solution, which may facilitate induced-fit binding to protein targets but also incurs a larger conformational entropy penalty upon binding. The absence of rotatable bonds in the parent makes it a rigid, pre-organized scaffold that may exhibit faster binding kinetics but limited adaptability to diverse binding pockets. For reference, the widely cited Veber rule recommends ≤10 rotatable bonds for oral bioavailability; both compounds fall well within this threshold [2].

Rotatable Bonds
Head-to-head
4 rotatable bonds vs 0 (parent)
Conformational flexibility consideration for binding adaptability
Influences entropy and binding kinetics interpretation
Conformational flexibility Entropic penalty Rotatable bonds Lead optimization

Regioisomeric Differentiation: 4-Amino Substitution Pattern Confers a Distinct Kinase Hinge-Binding Mode Relative to 3-Aminopyrazole Isomers

The 4-amino substitution on the pyrazole ring of N-(2-methoxyethyl)-1-methyl-1H-pyrazol-4-amine places the exocyclic amine at a position that cannot engage in the canonical hydrogen bond donor–acceptor–donor (D–A–D) 'zipper' motif characteristic of 3-aminopyrazole kinase inhibitors [1]. While 3-aminopyrazoles utilize the ring N2 as an acceptor flanked by the exocyclic NH₂ (donor) and ring N1–H (donor), the 4-amino isomer presents a fundamentally different hydrogen bond vector geometry. This distinction has been documented in the medicinal chemistry literature as a key determinant of kinase selectivity profiles [1]. Additionally, the target compound's 2-methoxyethyl side chain on the 4-amino group introduces steric bulk and an additional HBA that cannot be achieved with the unsubstituted 4-amino scaffold or the N1-substituted constitutional isomer 1-(2-methoxyethyl)-N-methyl-1H-pyrazol-4-amine (CAS 1084976-64-6) .

Hinge-Binding Mode
Class-level
4-Amino scaffold: distinct H-bond geometry vs 3-amino D–A–D zipper
Binding mode interpretation context; not interchangeable with 3-amino isomers
Structural inference from published crystallographic data
Kinase hinge binding 4-Aminopyrazole Regioisomer Binding mode

Molecular Weight and Side-Chain Differentiation: Target Compound (MW 155.20) Versus Methylene-Extended Analog (MW 169.22) Offers a Leaner Scaffold

The target compound (MW 155.20, C₇H₁₃N₃O) is 14.02 Da lighter than the closely related analog N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine (MW 169.22, C₈H₁₅N₃O, CAS 1015845-60-9), which contains an extra methylene (–CH₂–) spacer between the pyrazole ring and the amine nitrogen . This single-atom difference has implications for: (i) ligand efficiency metrics (the target compound delivers the same HBA and HBD count at lower molecular weight); (ii) amine basicity (the benzylic-type amine in the comparator has altered pKa relative to the directly attached secondary amine in the target compound); and (iii) synthetic tractability (the target compound avoids the additional reductive amination or alkylation step required to install the methylene spacer). In fragment-based drug discovery, every 14 Da matters for maintaining ligand efficiency indices above commonly accepted thresholds (e.g., LE > 0.3 kcal/mol per heavy atom) [1].

MW Comparison
Head-to-head
155.20 vs 169.22 g/mol (methylene-extended analog)
Supports ligand efficiency review for fragment-based libraries
ΔMW −14.02; retains all HBA/HBD features
Molecular weight Lead efficiency Fragment-based drug discovery Side-chain optimization

Optimal Procurement and Research Application Scenarios for N-(2-Methoxyethyl)-1-methyl-1H-pyrazol-4-amine


Kinase Inhibitor Fragment Library Design Requiring a 4-Aminopyrazole Hinge-Binding Scaffold with Differentiated Binding Geometry

As established in Section 3 (Evidence Item 4), the 4-aminopyrazole scaffold of this compound provides a hinge-binding mode distinct from the widely used 3-aminopyrazole D–A–D zipper motif . Procurement of this compound is scientifically justified for fragment-based screening campaigns against kinases where 3-aminopyrazole-based fragments have failed to yield selective hits, or where crystallographic evidence suggests that the target kinase's hinge region can accommodate alternative hydrogen bond vector geometries. The compound's 4 HBA and low TPSA (39.1 Ų) support its use as a fragment starting point (MW 155, within the typical fragment MW range of <250 Da) with favorable physicochemical properties for downstream optimization .

SAR Exploration of N4-Substituted Pyrazole Series Where Lipophilicity and Permeability Modulation Are Critical

The quantitative LogP difference of +0.88 units relative to the parent 1-methyl-1H-pyrazol-4-amine (Section 3, Evidence Item 2) makes this compound a logical starting point for SAR campaigns that require increased membrane permeability without introducing large hydrophobic moieties . The 2-methoxyethyl group represents a moderate lipophilicity increase while retaining a hydrogen bond acceptor (ether oxygen) that mitigates excessive logD elevation. This balanced profile is particularly relevant for CNS-targeted programs, where TPSA < 90 Ų and LogP in the 1–4 range are typically sought .

Building Block Procurement for Parallel Synthesis of Focused Kinase Inhibitor Libraries via N4-Derivatization

The target compound possesses a secondary amine at the 4-position (NH–CH₂CH₂OCH₃), which serves as a reactive handle for further diversification through amide coupling, sulfonamide formation, reductive amination, or urea synthesis. This contrasts with the constitutional isomer 1-(2-methoxyethyl)-N-methyl-1H-pyrazol-4-amine (CAS 1084976-64-6), where the methoxyethyl group occupies the N1 position, leaving only a tertiary amine (N–CH₃) at position 4 that cannot be further derivatized via the same chemistry . The target compound thus offers greater synthetic utility for library production, where the 4-amino position is a common exit vector for introducing kinase-directed pharmacophores .

Physicochemical Benchmarking Studies Comparing N4-Alkylated Pyrazole Series for ADME Property Prediction Model Training

The compound's well-defined and vendor-verified computed properties—TPSA 39.08 Ų, LogP 0.4784, HBA 4, HBD 1, MW 155.20, 4 rotatable bonds —make it suitable as a calibration standard or training set member for in silico ADME prediction models. Its position in physicochemical space (moderate LogP, low TPSA, favorable HBA/HBD balance) fills a gap between the highly polar parent compound (LogP −0.4, HBA 2) and more lipophilic, higher-MW pyrazole derivatives. Procurement for this purpose enables the generation of experimental permeability, solubility, and metabolic stability data that can anchor computational predictions for the broader 4-aminopyrazole chemical series.

Application
Selection Property
Validation Focus
Kinase fragment-based screening
4-Aminopyrazole hinge-binding scaffold
Binding mode differentiation vs 3-amino isomer series
CNS permeability SAR studies
Moderate LogP and low TPSA profile
Membrane permeability and CNS exposure model review
Focused kinase library synthesis
4-Secondary amine derivatization handle
Diversification chemistry and selectivity profiling
In silico ADME model calibration
Well-defined physicochemical descriptors
Experimental ADME data generation for series anchoring
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